molecular formula C23H32N2O2 B14948492 Adamantane-1-carboxylic acid [(adamantane-1-carbonyl)-amino]-methyleneamide

Adamantane-1-carboxylic acid [(adamantane-1-carbonyl)-amino]-methyleneamide

Katalognummer: B14948492
Molekulargewicht: 368.5 g/mol
InChI-Schlüssel: WKRSIWTYKDBTID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(Z)-[(ADAMANTAN-1-YL)FORMAMIDO]METHYLIDENE]ADAMANTANE-1-CARBOXAMIDE is a compound derived from adamantane, a highly symmetrical polycyclic cage molecule. Adamantane and its derivatives are known for their unique chemical properties and diverse applications in medicinal chemistry, materials science, and industrial chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-[(ADAMANTAN-1-YL)FORMAMIDO]METHYLIDENE]ADAMANTANE-1-CARBOXAMIDE typically involves the reaction of adamantanecarboxylic acid with formamide derivatives under specific conditions. One common method involves the use of enamides as alkylating agents, where the carboxylic acid derivative acts as the starting material . The reaction conditions often include the use of acid media and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of adamantane derivatives, including N-[(Z)-[(ADAMANTAN-1-YL)FORMAMIDO]METHYLIDENE]ADAMANTANE-1-CARBOXAMIDE, involves large-scale synthesis using optimized reaction conditions. These methods often employ continuous flow reactors and advanced catalytic systems to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(Z)-[(ADAMANTAN-1-YL)FORMAMIDO]METHYLIDENE]ADAMANTANE-1-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized adamantane derivatives, while reduction can produce reduced forms of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[(Z)-[(ADAMANTAN-1-YL)FORMAMIDO]METHYLIDENE]ADAMANTANE-1-CARBOXAMIDE is unique due to its specific structural features and the presence of both formamido and carboxamide functional groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C23H32N2O2

Molekulargewicht

368.5 g/mol

IUPAC-Name

N-(adamantane-1-carbonyliminomethyl)adamantane-1-carboxamide

InChI

InChI=1S/C23H32N2O2/c26-20(22-7-14-1-15(8-22)3-16(2-14)9-22)24-13-25-21(27)23-10-17-4-18(11-23)6-19(5-17)12-23/h13-19H,1-12H2,(H,24,25,26,27)

InChI-Schlüssel

WKRSIWTYKDBTID-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC=NC(=O)C45CC6CC(C4)CC(C6)C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.